(R)-BMS-816336

描述

属性

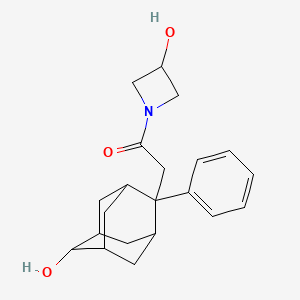

IUPAC Name |

1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c23-18-11-22(12-18)19(24)10-21(15-4-2-1-3-5-15)16-6-13-7-17(21)9-14(8-16)20(13)25/h1-5,13-14,16-18,20,23,25H,6-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAZMUGLOXGVNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2O)CC1C3(CC(=O)N4CC(C4)O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009583-20-3, 1009365-98-3 |

Source

|

| Record name | BMS 816336 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009583203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-816336 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009365983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-816336 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLF8J24L87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Potent and Selective Mechanism of (R)-BMS-816336: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BMS-816336 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol concentrations in key metabolic tissues, such as the liver and adipose tissue. This targeted modulation of glucocorticoid signaling presents a promising therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Inhibition of 11β-HSD1

The primary mechanism of action of this compound is the potent and selective inhibition of 11β-HSD1. This enzyme is a critical component of the prereceptor pathway that regulates the availability of active glucocorticoids, such as cortisol, to their intracellular receptors.[1][2][3] In various tissues, 11β-HSD1 acts as a reductase, converting circulating inactive cortisone into active cortisol.[1][2] This localized amplification of glucocorticoid signaling can contribute to the pathophysiology of metabolic diseases when dysregulated.

This compound binds to the active site of 11β-HSD1, preventing the conversion of cortisone to cortisol. This leads to a reduction in intracellular cortisol levels in tissues where 11β-HSD1 is expressed, without significantly affecting systemic circulating cortisol concentrations.[4] The selectivity of this compound for 11β-HSD1 over the isoform 11β-HSD2, which primarily inactivates cortisol to cortisone in mineralocorticoid target tissues, is a key feature that minimizes the risk of off-target effects, such as apparent mineralocorticoid excess.[4]

Signaling Pathway

The inhibition of 11β-HSD1 by this compound directly impacts the glucocorticoid signaling pathway. By reducing the intracellular conversion of cortisone to cortisol, the subsequent activation of the glucocorticoid receptor (GR) is attenuated. This leads to a downstream modulation of gene expression related to glucose and lipid metabolism.

Quantitative Data

The potency and selectivity of this compound have been characterized in a series of preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Enzyme Target | Species | IC50 (nM) |

| 11β-HSD1 | Human | 14.5[5] |

| 11β-HSD1 | Mouse | 50.3[5] |

| 11β-HSD1 | Cynomolgus Monkey | 16[5] |

Table 2: In Vitro Selectivity of BMS-816336

| Enzyme | Selectivity Fold (over 11β-HSD1) |

| 11β-HSD2 (Human) | >10,000[4] |

Note: BMS-816336 is the racemate of this compound.

Table 3: In Vivo Pharmacodynamics of BMS-816336

| Species | Model | ED50 (mg/kg) |

| Cynomolgus Monkey | - | 0.12[4] |

| Mouse | Diet-Induced Obese (DIO) | 8.6[6] |

Table 4: Oral Bioavailability of BMS-816336 in Preclinical Species

| Species | Oral Bioavailability (%F) |

| Mouse | 20-72[4] |

| Rat | 20-72[4] |

| Dog | 20-72[4] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro 11β-HSD1 Enzyme Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.

Protocol Overview:

-

Enzyme Preparation: Recombinant human 11β-HSD1 enzyme is prepared and quantified.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Reaction Mixture: The reaction is initiated by adding the enzyme, test compound, the substrate (cortisone), and the cofactor (NADPH) to a reaction buffer.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: The reaction is stopped, typically by the addition of an organic solvent.

-

Detection: The amount of cortisol produced is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Pharmacodynamic Assessment in Diet-Induced Obese (DIO) Mice

This study evaluates the ability of this compound to inhibit 11β-HSD1 activity in a relevant animal model of metabolic disease.

Protocol Overview:

-

Animal Model: Male C57BL/6 mice are fed a high-fat diet to induce obesity and insulin resistance.

-

Dosing: DIO mice are orally administered with either vehicle or varying doses of this compound.

-

Tissue Collection: At a predetermined time point after dosing, animals are euthanized, and target tissues such as the liver and adipose tissue are collected.

-

Ex Vivo 11β-HSD1 Activity Assay: Tissue homogenates are prepared and incubated with cortisone and NADPH. The conversion to cortisol is measured to determine the level of 11β-HSD1 inhibition.

-

Data Analysis: The percentage of 11β-HSD1 inhibition in the drug-treated groups is calculated relative to the vehicle-treated group. The effective dose that causes 50% inhibition (ED50) is then determined.

Clinical Development

A Phase 1 clinical trial (NCT00979368) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single oral doses of BMS-816336 in healthy male subjects.[7] The study has been completed, and the primary publication on the discovery of BMS-816336 states that the compound was found to be well-tolerated in these studies.[4] However, detailed results from this trial have not been made publicly available in a peer-reviewed publication.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of 11β-HSD1. Its mechanism of action, centered on the reduction of intracellular glucocorticoid levels in metabolic tissues, has been robustly demonstrated in preclinical studies. The data presented in this technical guide underscore the potential of this compound as a therapeutic agent for type 2 diabetes and other metabolic disorders. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patient populations.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]

(R)-BMS-816336: A Selective 11β-HSD1 Inhibitor for Metabolic Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid action in key metabolic tissues, including the liver and adipose tissue. Elevated glucocorticoid levels are associated with metabolic syndrome, type 2 diabetes, and obesity. The inhibition of 11β-HSD1 represents a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the methodologies used in its evaluation.

Core Compound Data: this compound and Racemate

This compound is the (R)-enantiomer of the clinical candidate BMS-816336. Both the enantiomer and the racemate have been studied for their inhibitory activity against 11β-HSD1.

| Compound | Target | IC50 (nM) | Species | Reference |

| This compound | 11β-HSD1 | 14.5 | Human | [1] |

| 11β-HSD1 | 50.3 | Mouse | [1] | |

| 11β-HSD1 | 16 | Cynomolgus Monkey | [1] | |

| BMS-816336 (Racemate) | 11β-HSD1 | 3.0 | Human | [2][3] |

| 11β-HSD2 | >10,000 | Human | [3] | |

| (Rac)-BMS-816336 | 11β-HSD1 | 10 | Human | |

| 11β-HSD1 | 68 | Mouse |

Mechanism of Action: The 11β-HSD1 Signaling Pathway

11β-HSD1 is a key enzyme in the prereceptor regulation of glucocorticoid action. It converts inactive cortisone to the active glucocorticoid, cortisol (corticosterone in rodents), which then binds to the glucocorticoid receptor (GR) to modulate gene expression. This process is particularly important in metabolic tissues.

References

- 1. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Differences in Expression, Content, and Activity of 11β-HSD1 in Adipose Tissue between Obese Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of (R)-BMS-816336: A Potent and Selective 11β-HSD1 Inhibitor

(R)-BMS-816336 has been identified as a potent and orally active inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, with a focus on its mechanism of action, pharmacokinetic profile, and potential as a therapeutic agent for metabolic diseases.

Introduction: Targeting 11β-HSD1 in Metabolic Disease

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in regulating intracellular glucocorticoid levels. It primarily acts as a reductase, converting inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue.[1][2] Elevated cortisol levels are associated with various metabolic disorders, including insulin resistance, obesity, and type 2 diabetes.[1][3] Consequently, the inhibition of 11β-HSD1 has emerged as an attractive therapeutic strategy for the treatment of these conditions.[3][4] Bristol Myers Squibb initiated a drug discovery program to identify potent and selective 11β-HSD1 inhibitors, leading to the discovery of a series of adamantyl acetamide derivatives, including BMS-816336 and its enantiomer, this compound.[5]

Discovery and Synthesis

The discovery of BMS-816336 originated from a lead optimization program focused on adamantyl amide 11β-HSD1 inhibitors.[6] The synthesis of the clinical candidate, 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone (BMS-816336), has been described in the scientific literature.[5] For metabolic profiling and human absorption, distribution, metabolism, and excretion (ADME) studies, carbon-14 labeled [phenyl-¹⁴C(U)]BMS-816336 was synthesized in eight steps with a 22% radiochemical yield from [¹⁴C(U)]bromobenzene.[7] Additionally, [¹³C₆]BMS-816336 was prepared in eight labeled steps with a 26% yield from [¹³C₆]bromobenzene to serve as a liquid chromatography/mass spectrometry standard.[7] While a detailed, step-by-step synthesis protocol for the (R)-enantiomer is not publicly available, its chemical structure is known.

Mechanism of Action and In Vitro Potency

This compound and its enantiomer, BMS-816336, are potent inhibitors of the 11β-HSD1 enzyme. The mechanism of action involves the binding of the inhibitor to the active site of the enzyme, preventing the conversion of cortisone to cortisol.

The inhibitory activity of these compounds has been assessed in various in vitro assays, with the data summarized in the table below.

| Compound | Target | Species | IC50 (nM) |

| This compound | 11β-HSD1 | Human | 14.5[8] |

| 11β-HSD1 | Mouse | 50.3[8] | |

| 11β-HSD1 | Cynomolgus Monkey | 16[8] | |

| BMS-816336 | 11β-HSD1 | Human | 3.0[5][9] |

| 11β-HSD1 (in HEK cells) | Human | 37.3[9] | |

| 11β-HSD1 (in 3T3L1 cells) | Mouse | 28.6[9] | |

| (Rac)-BMS-816336 | 11β-HSD1 | Human | 10[10] |

| 11β-HSD1 | Mouse | 68[10] |

Both BMS-816336 and its racemate have demonstrated high selectivity for 11β-HSD1 over the related enzyme 11β-HSD2, with over 10,000-fold selectivity observed for BMS-816336.[5][9][11] This selectivity is crucial as inhibition of 11β-HSD2 can lead to undesirable side effects.[2]

Signaling Pathway

The inhibition of 11β-HSD1 by this compound directly impacts the glucocorticoid signaling pathway. By reducing the intracellular conversion of inactive cortisone to active cortisol, the inhibitor effectively dampens the activation of the glucocorticoid receptor (GR), leading to a downstream modulation of gene expression involved in glucose and lipid metabolism.

Preclinical Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of BMS-816336 have been evaluated in several preclinical species. The compound is orally bioavailable, with the percentage of oral bioavailability (%F) ranging from 20% to 72% in preclinical species.[5][9]

| Species | Parameter | Value | Reference |

| Preclinical Species | Oral Bioavailability (%F) | 20 - 72% | [5][9] |

| Cynomolgus Monkey | ED50 | 0.12 mg/kg | [5][9] |

| DIO Mice | ED50 | 8.6 mg/kg | [9] |

| DIO Mice | Plasma EC50 | 0.85 µM | [9] |

Experimental Protocols

11β-HSD1 Inhibition Assay in HEK and 3T3L1 Cells: [9]

-

Cell Culture: Human embryonic kidney (HEK) and 3T3L1 mouse embryonic fibroblast cells are cultured under standard conditions.

-

Transfection (for HEK cells): HEK cells are transiently transfected to express the human 11β-HSD1 enzyme. 3T3L1 cells endogenously express the murine enzyme.

-

Incubation: Cells are incubated with varying concentrations of the test compound (this compound or its enantiomer) and a substrate (cortisone).

-

Cortisol Measurement: The amount of cortisol produced is quantified using methods such as radioimmunoassay or LC-MS/MS.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

In Vivo Pharmacodynamic Assessment in DIO Mice: [9]

-

Animal Model: Diet-induced obese (DIO) mice are used as a model for metabolic syndrome.

-

Dosing: Mice are orally administered with various doses of the test compound.

-

Sample Collection: Blood samples are collected at specified time points after dosing.

-

Ex Vivo 11β-HSD1 Activity: The activity of 11β-HSD1 in liver or adipose tissue homogenates is measured by assessing the conversion of a radiolabeled substrate.

-

ED50 and EC50 Determination: The effective dose that causes 50% inhibition (ED50) and the plasma concentration that causes 50% inhibition (EC50) are calculated.

Clinical Development

BMS-816336 has undergone Phase 1 clinical studies to evaluate its safety, tolerability, and pharmacokinetics in healthy male subjects.[12] The results indicated that the compound was well-tolerated.[5][9] The predicted pharmacokinetic profile in humans includes a high peak-to-trough ratio and a short half-life, which is consistent with a once-daily dosing regimen.[5][9] This profile was designed to provide robust inhibition of 11β-HSD1 for the initial 12 hours post-dosing, followed by a period of reduced inhibition to potentially mitigate any impact on the hypothalamic-pituitary-adrenal (HPA) axis.[5][9] Detailed results from these Phase 1 trials are not publicly available.

Drug Development Logic

The development of this compound followed a logical progression from initial discovery to preclinical and clinical evaluation, with a clear focus on demonstrating target engagement, efficacy, and safety.

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1 that has demonstrated promising preclinical activity. Its discovery and development highlight the potential of targeting this enzyme for the treatment of type 2 diabetes and other metabolic disorders. While early clinical data suggest a favorable safety profile, further clinical evaluation is necessary to establish its therapeutic efficacy in patient populations. The information gathered to date provides a strong foundation for the continued investigation of this compound and similar 11β-HSD1 inhibitors.

References

- 1. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 3. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]

Preclinical Profile of (R)-BMS-816336: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the available preclinical data for (R)-BMS-816336, a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Introduction

This compound is the (R)-enantiomer of BMS-816336, a novel, orally active, and selective 11β-HSD1 inhibitor.[1] 11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, and its inhibition is a potential therapeutic strategy for type 2 diabetes and other metabolic disorders.[1][2][3] While BMS-816336 was identified as the clinical candidate, its enantiomer, this compound, has also been characterized, primarily in the context of its in vitro potency and its appearance in vivo due to the interconversion from BMS-816336.[1]

In Vitro Pharmacology

This compound is a potent inhibitor of 11β-HSD1 across multiple species. The in vitro inhibitory activity of this compound against the 11β-HSD1 enzyme from human, mouse, and cynomolgus monkey has been determined and is summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound against 11β-HSD1

| Species | IC50 (nM) |

| Human | 14.5 |

| Mouse | 50.3 |

| Cynomolgus Monkey | 16 |

Data sourced from Ye et al., 2017.[1]

Experimental Protocols

The following section details the methodology used to determine the in vitro inhibitory activity of this compound.

11β-HSD1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human, mouse, and cynomolgus monkey 11β-HSD1.

Materials:

-

Recombinant human, mouse, and cynomolgus monkey 11β-HSD1 enzymes

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Scintillation proximity assay (SPA) beads

-

Test compound (this compound)

-

Assay buffer

Procedure:

-

The test compound was serially diluted to various concentrations.

-

The recombinant 11β-HSD1 enzyme, cortisone, and NADPH were incubated with the test compound in an assay buffer.

-

The reaction was initiated by the addition of the enzyme.

-

The reaction was allowed to proceed for a set time at a controlled temperature.

-

The reaction was stopped, and the amount of cortisol produced was quantified using a scintillation proximity assay.

-

IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

The workflow for this assay is illustrated in the diagram below.

In Vivo Preclinical Findings

Dedicated in vivo studies for this compound have not been extensively reported. The available information comes from the in vivo studies of its enantiomer, BMS-816336, where this compound was detected in plasma samples. This indicates that in vivo interconversion between the two enantiomers occurs.

The interconversion of BMS-816336 and this compound is believed to happen through a ketone intermediate via physiological oxidation and reduction processes.[1] The plasma ratios of this compound to BMS-816336 were found to vary across different preclinical species.[1]

Discussion and Conclusion

The preclinical data for this compound demonstrate its potent inhibitory activity against 11β-HSD1 in vitro. While comprehensive in vivo studies on this specific enantiomer are not publicly available, its detection in plasma following administration of BMS-816336 highlights the importance of stereochemistry in the development of 11β-HSD1 inhibitors. The interconversion between the enantiomers in vivo suggests that the overall pharmacological effect of BMS-816336 may be a composite of the activities of both the (S) and (R) forms. Further studies focused solely on the pharmacokinetic and pharmacodynamic properties of this compound would be beneficial for a more complete understanding of its preclinical profile.

References

- 1. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of new 11beta-hydroxysteroid dehydrogenase type 1 inhibitors by common feature pharmacophore modeling and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PMC [pmc.ncbi.nlm.nih.gov]

(R)-BMS-816336 CAS number and chemical properties

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Identifiers

This compound is the (R)-enantiomer of BMS-816336. Its chemical identity is established by the following properties and identifiers.

| Property | Value | Citation(s) |

| CAS Number | 1009583-83-8 | [1][2][3] |

| Molecular Formula | C₂₁H₂₇NO₃ | [1][2][3] |

| Molecular Weight | 341.44 g/mol | [1][2][3] |

| IUPAC Name | (R)-2-(6-Hydroxy-2-phenyladamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one | [4] |

| Synonyms | Compound 6n-1 | [2][5] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [1] |

Physicochemical and In Vitro Data

The following table summarizes key physicochemical and in vitro biological data for this compound.

| Parameter | Value | Species | Citation(s) |

| IC₅₀ (11β-HSD1) | 14.5 nM | Human | [1][2][5] |

| IC₅₀ (11β-HSD1) | 50.3 nM | Mouse | [1][2][5] |

| IC₅₀ (11β-HSD1) | 16 nM | Cynomolgus monkey | [1][2][5] |

Biological Activity and Mechanism of Action

This compound is a potent and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] 11β-HSD1 is an enzyme that primarily acts as an oxoreductase in vivo, catalyzing the conversion of inactive cortisone to active cortisol within cells.[1][6] This intracellular glucocorticoid activation plays a crucial role in various physiological processes. The inhibition of 11β-HSD1 by this compound reduces the intracellular concentration of active glucocorticoids, making it a potential therapeutic agent for metabolic disorders such as type 2 diabetes.[7]

The activity of 11β-HSD1 is dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH) within the endoplasmic reticulum.[7] The expression of 11β-HSD1 can be induced by pro-inflammatory cytokines such as TNFα and IL-1β through signaling pathways involving MEK, C/EBPβ, and NF-κB/RelA.[3]

Signaling Pathway of 11β-HSD1 Regulation and Action

The following diagram illustrates the regulation of 11β-HSD1 expression and its enzymatic action.

Caption: Regulation of 11β-HSD1 expression and its enzymatic activity.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound, based on methodologies described in the scientific literature.

1. General Synthesis of this compound

A likely synthetic route for this compound would involve the coupling of a suitably protected adamantane derivative with a chiral azetidine moiety. The final steps would involve deprotection to yield the target compound. The synthesis of the related compound, BMS-816336, has been described, and a similar approach would be used for the (R)-enantiomer.

2. 11β-HSD1 Inhibition Assay Protocol

The inhibitory activity of this compound on 11β-HSD1 can be assessed using a cell-based or biochemical assay.

-

Cell-Based Assay:

-

HEK-293 cells stably expressing human 11β-HSD1 are cultured in a suitable medium.

-

Cells are seeded in 96-well plates and incubated overnight.

-

The medium is replaced with a serum-free medium containing a known concentration of cortisone and varying concentrations of this compound.

-

After a defined incubation period (e.g., 4-6 hours), the supernatant is collected.

-

The concentration of cortisol in the supernatant is quantified using a competitive immunoassay (e.g., HTRF or ELISA).

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

The following diagram outlines a typical workflow for an in vitro 11β-HSD1 inhibition assay.

Caption: A generalized workflow for determining the in vitro IC₅₀ of this compound.

In Vivo Studies

In vivo studies have demonstrated that this compound is orally active.[1] It is noteworthy that in vivo, an interconversion between BMS-816336 and its enantiomer this compound can occur through an intermediate ketone.[1] The ratio of the two enantiomers in plasma has been observed to vary across different species, including rats, dogs, and cynomolgus monkeys.[1] Clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of BMS-816336 in healthy male subjects.[8][9]

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1 with demonstrated in vitro and in vivo activity. Its mechanism of action, targeting the intracellular production of active glucocorticoids, presents a promising therapeutic strategy for metabolic diseases. The data and protocols summarized in this guide provide a valuable resource for researchers engaged in the study and development of 11β-HSD1 inhibitors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bms-816336 | C21H27NO3 | CID 59336911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]

(R)-BMS-816336: A Technical Overview of its Molecular Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid receptor activation within cells. Dysregulation of this pathway is implicated in various metabolic disorders, making 11β-HSD1 a compelling therapeutic target. This technical guide provides an in-depth overview of the molecular structure, synthesis, and mechanism of action of this compound, a key investigational compound in this class.

Molecular Structure

The molecular structure of this compound is characterized by a complex adamantyl scaffold. Its IUPAC name is 2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone.

| Property | Value | Source |

| Molecular Formula | C21H27NO3 | [1] |

| Molecular Weight | 341.44 g/mol | [1] |

| CAS Number | 1009583-83-8 | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the key adamantane core followed by stereoselective modifications and final coupling with the azetidine moiety. The following experimental protocol is a summary of the synthetic route described in the literature.

Experimental Protocol

Step 1: Synthesis of (2S,6S)-2-phenyl-2,6-dihydroxyadamantane

-

Starting Material: Commercially available 2-phenyladamantane-2,6-dione.

-

Procedure: The dione is subjected to a stereoselective reduction using a suitable reducing agent, such as sodium borohydride, under controlled temperature and reaction conditions to yield the diol with the desired (2S,6S) stereochemistry. Purification is typically achieved through column chromatography.

Step 2: Mono-protection of the diol

-

Procedure: The resulting diol is selectively protected at one of the hydroxyl groups using a standard protecting group strategy, for instance, by forming a silyl ether. This ensures regioselectivity in the subsequent steps.

Step 3: Oxidation to the corresponding carboxylic acid

-

Procedure: The unprotected hydroxyl group is oxidized to a carboxylic acid using a strong oxidizing agent like Jones reagent or a TEMPO-catalyzed oxidation.

Step 4: Amide coupling with 3-hydroxyazetidine

-

Procedure: The carboxylic acid is activated, for example, by forming an acyl chloride or using a peptide coupling agent such as HATU. The activated acid is then reacted with 3-hydroxyazetidine to form the final amide bond.

Step 5: Deprotection

-

Procedure: The protecting group on the second hydroxyl group of the adamantane core is removed under appropriate conditions (e.g., using a fluoride source for a silyl ether) to yield this compound.

Note: The detailed reaction conditions, including solvents, temperatures, reaction times, and purification methods, are critical for achieving the desired product with high yield and purity and can be found in the primary literature.

Synthesis Workflow

References

(R)-BMS-816336: A Technical Guide on its Potential Therapeutic Applications as a Novel 11β-HSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-BMS-816336 is a potent and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic diseases. While its direct therapeutic applications as a standalone agent are not extensively documented, its significance arises from its role as the (R)-enantiomer of the clinical candidate BMS-816336. This technical guide provides an in-depth analysis of the potential therapeutic applications of this compound, drawing from the established pharmacology of 11β-HSD1 inhibition and available preclinical data. The focus will be on its mechanism of action, its potential in metabolic syndrome and type 2 diabetes, and the experimental data supporting these prospects.

Introduction: The Role of 11β-HSD1 in Metabolic Disease

11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids. It catalyzes the conversion of inactive cortisone to active cortisol in humans (and corticosterone in rodents) within key metabolic tissues, including the liver and adipose tissue. Elevated intracellular cortisol levels contribute to insulin resistance, visceral obesity, dyslipidemia, and hypertension, all hallmarks of the metabolic syndrome. Consequently, inhibiting 11β-HSD1 has emerged as a promising therapeutic strategy to mitigate the detrimental effects of excess glucocorticoid action in these tissues.

This compound: An Enantiomer of a Clinical Candidate

This compound is the enantiomer of BMS-816336, a potent and selective 11β-HSD1 inhibitor that has undergone Phase 1 clinical trials for the treatment of type 2 diabetes.[1] In vivo studies have shown that this compound is detected in plasma following the administration of BMS-816336, indicating in vivo interconversion between the two enantiomers. This underscores the importance of understanding the pharmacological profile of this compound.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the competitive inhibition of the 11β-HSD1 enzyme. By blocking the conversion of cortisone to cortisol, it reduces intracellular glucocorticoid concentrations in target tissues. This, in turn, modulates the downstream signaling pathways activated by cortisol. One of the key pathways implicated in glucocorticoid-induced insulin resistance is the c-Jun N-terminal kinase (JNK) signaling cascade. Inhibition of 11β-HSD1 has been shown to attenuate JNK activation, thereby improving insulin sensitivity.

Caption: Simplified signaling pathway of 11β-HSD1 and its inhibition by this compound.

Potential Therapeutic Applications

Based on its mechanism of action as an 11β-HSD1 inhibitor, this compound has potential therapeutic applications in the following areas:

-

Type 2 Diabetes and Metabolic Syndrome: By reducing local cortisol production in the liver and adipose tissue, this compound can improve insulin sensitivity, reduce glucose production, and ameliorate dyslipidemia. Preclinical studies with related 11β-HSD1 inhibitors have demonstrated significant improvements in these metabolic parameters.

-

Obesity: Inhibition of 11β-HSD1 in adipose tissue can lead to a reduction in visceral adiposity and an overall decrease in body weight.

-

Atherosclerosis: The anti-inflammatory and metabolic benefits of 11β-HSD1 inhibition may contribute to the prevention and treatment of atherosclerosis.

Quantitative Data

The following tables summarize the in vitro inhibitory potency of this compound and its related compounds.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound against 11β-HSD1 [2]

| Species | IC50 (nM) |

| Human | 14.5 |

| Mouse | 50.3 |

| Cynomolgus Monkey | 16.0 |

Table 2: Comparative In Vitro Inhibitory Activity (IC50) of BMS Compounds against Human 11β-HSD1

| Compound | IC50 (nM) | Selectivity over 11β-HSD2 |

| BMS-816336 | 3.0 | >10,000-fold |

| This compound | 14.5 | Not Reported |

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for assessing the in vitro potency of 11β-HSD1 inhibitors.

Caption: A generalized workflow for determining the in vitro inhibitory potency of compounds against 11β-HSD1.

Detailed Steps:

-

Compound Plating: Serially dilute this compound in DMSO and add to a 384-well low-volume microplate.

-

Enzyme Addition: Add a solution containing recombinant human 11β-HSD1 enzyme to each well.

-

Substrate Addition: Initiate the enzymatic reaction by adding a solution containing cortisone and the cofactor NADPH.

-

Incubation: Incubate the plate at 37°C to allow the enzymatic conversion of cortisone to cortisol.

-

Detection: Stop the reaction and add the HTRF detection reagents. These typically consist of an anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate) and another anti-cortisol antibody labeled with an acceptor fluorophore (e.g., d2).

-

Second Incubation: Incubate the plate at room temperature to allow for antibody binding.

-

Plate Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the acceptor (665 nm) and donor (620 nm) wavelengths.

-

Data Analysis: The ratio of the two emission signals is used to calculate the amount of cortisol produced. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Pharmacodynamic Assessment in Diet-Induced Obese (DIO) Mice

This protocol outlines a general procedure to evaluate the in vivo efficacy of an 11β-HSD1 inhibitor.

Caption: A typical experimental workflow for evaluating the in vivo effects of an 11β-HSD1 inhibitor.

Detailed Steps:

-

Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance.

-

Group Assignment: The diet-induced obese (DIO) mice are then randomized into treatment groups (e.g., vehicle control and different doses of the test compound).

-

Dosing: The test compound, such as BMS-816336, is administered orally, typically once daily, for a specified period.[3]

-

In-life Measurements: Throughout the study, parameters such as body weight, food intake, and blood glucose levels are monitored regularly.

-

Terminal Procedures: At the end of the treatment period, mice are sacrificed, and blood and tissues (e.g., liver, adipose tissue) are collected.

-

Ex Vivo Analysis: Plasma is analyzed for drug concentration, as well as for biomarkers of metabolic function such as insulin, triglycerides, and cholesterol. Tissues are analyzed to determine the extent of 11β-HSD1 target engagement (e.g., by measuring the conversion of radiolabeled cortisone to cortisol) and for changes in the expression of relevant genes.

Conclusion and Future Directions

This compound is a potent inhibitor of 11β-HSD1, and its presence as an in vivo metabolite of BMS-816336 highlights its clinical relevance. The therapeutic potential of inhibiting 11β-HSD1 is well-established in the context of metabolic diseases. While further studies are needed to delineate the specific therapeutic profile of this compound as a standalone agent, the existing data strongly support the continued investigation of this class of compounds for the treatment of type 2 diabetes, metabolic syndrome, and related disorders. Future research should focus on the pharmacokinetic and pharmacodynamic properties of the individual enantiomers to optimize the therapeutic potential of 11β-HSD1 inhibitors.

References

(R)-BMS-816336: A Technical Guide to its Role in Cortisol Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme of significant interest in the regulation of glucocorticoid metabolism. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its role in cortisol metabolism, relevant signaling pathways, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and drug development efforts targeting the modulation of cortisol levels.

Core Mechanism of Action: Inhibition of 11β-HSD1

This compound is the (R)-enantiomer of BMS-816336, a compound developed as a highly selective inhibitor of 11β-HSD1.[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid hormone that regulates a wide array of physiological processes, including metabolism, immune response, and stress.[2] By inhibiting 11β-HSD1, this compound effectively reduces the local production of cortisol in tissues where the enzyme is expressed, such as the liver, adipose tissue, and the brain.[3][4] This targeted modulation of cortisol levels, without significantly affecting systemic circulating cortisol concentrations, presents a promising therapeutic strategy for metabolic disorders like type 2 diabetes and other conditions associated with glucocorticoid excess.[5][6]

In preclinical studies, while BMS-816336 is the primary compound administered, its enantiomer, this compound, is detected in plasma samples.[1] This is due to in vivo metabolic interconversion between the two enantiomers.[1]

Quantitative Data

The inhibitory potency of this compound against 11β-HSD1 has been determined in various species. The following table summarizes the available quantitative data.

| Parameter | Species | Value | Reference |

| IC50 | Human 11β-HSD1 | 14.5 nM | [1] |

| IC50 | Mouse 11β-HSD1 | 50.3 nM | [1] |

| IC50 | Cynomolgus Monkey 11β-HSD1 | 16 nM | [1] |

Signaling Pathways

The role of this compound in cortisol metabolism is best understood in the context of the cortisol biosynthesis pathway and the Hypothalamic-Pituitary-Adrenal (HPA) axis.

Cortisol Biosynthesis and Metabolism

The following diagram illustrates the key steps in cortisol synthesis and the point of intervention for this compound.

Caption: Cortisol biosynthesis and metabolism pathway.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Feedback Loop

This compound's mechanism also intersects with the HPA axis, the central regulatory system for cortisol production.

Caption: HPA axis and 11β-HSD1 feedback.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of 11β-HSD1 inhibitors like this compound.

In Vitro 11β-HSD1 Inhibition Assay (Radiometric Method)

This assay measures the enzymatic activity of 11β-HSD1 by quantifying the conversion of radiolabeled cortisone to cortisol.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

[3H]-Cortisone (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

-

Test compound (this compound) dissolved in DMSO

-

Scintillation vials and scintillation fluid

-

Thin-layer chromatography (TLC) plates

-

Ethyl acetate

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and recombinant 11β-HSD1 enzyme.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [3H]-Cortisone.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., a solution containing unlabeled cortisol and cortisone).

-

Extract the steroids from the aqueous phase using ethyl acetate.

-

Separate the [3H]-Cortisone and the product, [3H]-Cortisol, using TLC.

-

Quantify the amount of radioactivity in the cortisol and cortisone spots using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of an 11β-HSD1 inhibitor.

Caption: Workflow for 11β-HSD1 inhibitor evaluation.

Conclusion

This compound is a potent inhibitor of 11β-HSD1, offering a targeted approach to modulating intracellular cortisol levels. The data and methodologies presented in this guide provide a foundational understanding for researchers in the field of metabolic diseases and glucocorticoid biology. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of the (R)-enantiomer will be crucial for its potential development as a therapeutic agent. The experimental protocols and workflow diagrams serve as a practical resource for the continued exploration of 11β-HSD1 inhibitors.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. Cortisol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-BMS-816336: A Novel 11β-HSD1 Inhibitor for Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of cardiometabolic risk factors including central obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant global health challenge. A key therapeutic target that has emerged in the management of this complex condition is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific amplification of glucocorticoid signaling, which is implicated in the pathophysiology of metabolic syndrome. (R)-BMS-816336 is a potent and selective inhibitor of 11β-HSD1, representing a promising therapeutic agent. This technical guide provides a comprehensive overview of this compound, its mechanism of action, preclinical data, and its relevance to metabolic syndrome.

Introduction: The Role of 11β-HSD1 in Metabolic Syndrome

Contrary to initial hypotheses that might link all metabolic modulators to pathways like the glucagon receptor, this compound exerts its effects through a distinct and critical pathway: the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

11β-HSD1 is a microsomal enzyme predominantly expressed in key metabolic tissues, including the liver and adipose tissue.[1] Its primary function is the conversion of inactive cortisone to active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents).[2][3] This intracellular regeneration of glucocorticoids amplifies their local effects, independent of circulating cortisol levels.[2]

Elevated 11β-HSD1 activity in adipose tissue is associated with obesity and metabolic syndrome in humans.[2][4] Transgenic mice overexpressing 11β-HSD1 specifically in adipose tissue develop visceral obesity, insulin resistance, dyslipidemia, and hypertension—hallmarks of the metabolic syndrome.[2][5] Conversely, 11β-HSD1 knockout mice are protected from diet-induced obesity and show improved insulin sensitivity.[2][4]

By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active glucocorticoids in target tissues. This, in turn, is expected to ameliorate the downstream pathological effects of excessive glucocorticoid signaling, such as increased gluconeogenesis in the liver and adipocyte dysfunction, thereby addressing key components of the metabolic syndrome.

This compound: A Potent and Selective 11β-HSD1 Inhibitor

This compound is the (R)-enantiomer of the clinical candidate BMS-816336, a hydroxy-substituted adamantyl acetamide. Both the racemate and the individual enantiomers have been shown to be potent inhibitors of 11β-HSD1.

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of BMS-816336 and its enantiomers against human, mouse, and cynomolgus monkey 11β-HSD1.

| Compound | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Cynomolgus Monkey 11β-HSD1 IC50 (nM) | Human 11β-HSD2 Selectivity |

| BMS-816336 (racemate) | 10 | 68 | - | >10,000-fold |

| This compound | 14.5 | 50.3 | 16 | Not specified |

| (S)-BMS-816336 | 3.0 | - | - | >10,000-fold |

Data sourced from Ye et al., Journal of Medicinal Chemistry, 2017, and other sources.[6]

BMS-816336 demonstrates high selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is crucial for avoiding off-target effects related to mineralocorticoid excess.[6]

Preclinical Pharmacokinetics and Pharmacodynamics

Preclinical studies in diet-induced obese (DIO) mice and cynomolgus monkeys have demonstrated the in vivo efficacy of BMS-816336.

| Species | Model | Parameter | Value |

| Cynomolgus Monkey | - | ED50 | 0.12 mg/kg |

| DIO Mice | - | ED50 | Not specified in the primary source |

Data sourced from Ye et al., Journal of Medicinal Chemistry, 2017.[6]

The oral bioavailability of BMS-816336 in preclinical species ranges from 20% to 72%.[6] The pharmacokinetic profile is characterized by a high peak-to-trough ratio and a short half-life in humans, which may mitigate the potential for hypothalamic-pituitary-adrenal (HPA) axis activation.[6]

Signaling Pathways and Experimental Workflows

11β-HSD1 Signaling Pathway in Metabolic Syndrome

The following diagram illustrates the central role of 11β-HSD1 in glucocorticoid signaling within a hepatocyte or adipocyte, and its contribution to the features of metabolic syndrome.

Caption: 11β-HSD1 signaling pathway in metabolic syndrome.

General Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of an 11β-HSD1 inhibitor like this compound.

Caption: Preclinical to clinical workflow for an 11β-HSD1 inhibitor.

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, based on standard methodologies for evaluating 11β-HSD1 inhibitors, the following represents likely protocols.

In Vitro 11β-HSD1 Enzyme Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against 11β-HSD1.

Materials:

-

Human or species-specific 11β-HSD1 microsomes

-

Cortisone (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Scintillation proximity assay (SPA) beads

-

Anti-cortisol antibody

-

[³H]-cortisol (tracer)

-

Assay buffer

Procedure:

-

Prepare a dilution series of this compound.

-

In a microplate, combine the 11β-HSD1 microsomes, NADPH, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding cortisone.

-

Incubate the mixture at 37°C.

-

Stop the reaction.

-

Add anti-cortisol antibody, [³H]-cortisol, and SPA beads.

-

Incubate to allow for binding.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Cell-Based 11β-HSD1 Activity Assay in 3T3-L1 Adipocytes (General Protocol)

Objective: To assess the cellular potency of this compound in a relevant cell model.

Procedure:

-

Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

-

Treat the differentiated adipocytes with varying concentrations of this compound.

-

Add cortisone to the cell culture medium.

-

Incubate for a defined period.

-

Collect the supernatant and measure the concentration of cortisol produced using methods such as ELISA or LC-MS/MS.

-

Determine the IC50 value in the cellular context.

In Vivo Pharmacodynamic Assay in Cynomolgus Monkeys (Conceptual Protocol)

Objective: To determine the in vivo potency (ED50) of this compound.

Procedure:

-

Administer single oral doses of this compound or vehicle to cynomolgus monkeys.

-

At a specified time post-dose, administer a tracer, such as oral prednisone.

-

Collect serial blood samples.

-

Measure the plasma concentrations of the metabolite, prednisolone, which is formed via 11β-HSD1-mediated conversion of prednisone.

-

The inhibition of prednisolone formation is used as a measure of 11β-HSD1 activity.

-

Calculate the ED50, the dose required to achieve 50% of the maximal inhibition.

Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model (Conceptual Protocol)

Objective: To evaluate the therapeutic effects of this compound on metabolic parameters in a model of metabolic syndrome.

Procedure:

-

Induce obesity and metabolic syndrome in mice (e.g., C57BL/6J strain) by feeding a high-fat diet for an extended period.

-

Treat the DIO mice with daily oral doses of this compound or vehicle.

-

Monitor body weight, food intake, and other relevant parameters throughout the study.

-

At the end of the treatment period, perform metabolic assessments, including:

-

Fasting blood glucose and insulin levels

-

Glucose tolerance test (GTT)

-

Insulin tolerance test (ITT)

-

Serum lipid profiles (triglycerides, cholesterol)

-

-

Collect tissues (liver, adipose) for analysis of gene expression and other biomarkers.

Clinical Development

A Phase 1 clinical trial (NCT00979368) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single oral doses of BMS-816336 in healthy male subjects.[7][8] The study has been completed, and the results indicated that the compound was well-tolerated.[6] Further clinical development would likely involve studies in patients with type 2 diabetes or metabolic syndrome to assess efficacy.

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1 with a promising preclinical profile for the treatment of metabolic syndrome. By targeting the tissue-specific overproduction of active glucocorticoids, this compound offers a mechanistically distinct approach to addressing the multifaceted nature of this condition. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patient populations.

References

- 1. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. Phase I study of a novel taxane BMS-188797 in adult patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Metabolic syndrome without obesity: Hepatic overexpression of 11β-hydroxysteroid dehydrogenase type 1 in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the (R)-BMS-816336 Enantiomer of BMS-816336

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-BMS-816336, the enantiomer of the potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BMS-816336. This document details its biological activity, relevant experimental protocols, and the signaling pathway associated with its mechanism of action.

Core Concepts: Stereochemistry and Biological Activity

BMS-816336 is a hydroxy-substituted adamantyl acetamide that has been identified as a novel and potent inhibitor of the human 11β-HSD1 enzyme. The clinically investigated compound, BMS-816336, is specifically the (S)-enantiomer, also referred to as compound 6n-2 in scientific literature. Its counterpart, the (R)-enantiomer, is designated as this compound or compound 6n-1.

The stereochemistry of these molecules plays a crucial role in their biological activity. While both enantiomers exhibit inhibitory effects on 11β-HSD1, the (S)-enantiomer (BMS-816336) is significantly more potent.

An important consideration in the development of BMS-816336 is the in vivo interconversion between the (S) and (R) enantiomers. This transformation is believed to occur through an intermediate ketone metabolite via physiological oxidation and reduction processes. The ratio of the two enantiomers in plasma has been observed to vary across different species.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency of BMS-816336 and its (R)-enantiomer against 11β-HSD1 from various species.

| Compound | Enantiomer | Target | IC50 (nM) |

| BMS-816336 | (S) | Human 11β-HSD1 | 3.0 |

| This compound | (R) | Human 11β-HSD1 | 14.5 |

| This compound | (R) | Mouse 11β-HSD1 | 50.3 |

| This compound | (R) | Cynomolgus Monkey 11β-HSD1 | 16 |

BMS-816336 demonstrates over 10,000-fold selectivity for 11β-HSD1 over the related enzyme 11β-HSD2, a critical factor for its safety profile.

Signaling Pathway and Mechanism of Action

BMS-816336 and its (R)-enantiomer exert their effects by inhibiting the 11β-HSD1 enzyme. This enzyme is primarily responsible for the conversion of inactive cortisone to active cortisol within cells, a key step in the regulation of glucocorticoid activity. By blocking this conversion, these inhibitors reduce local cortisol levels, thereby mitigating the downstream effects of excessive glucocorticoid signaling, which is implicated in various metabolic disorders.

Caption: Mechanism of action of BMS-816336 and its (R)-enantiomer.

Experimental Protocols

In Vitro 11β-HSD1 Enzyme Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of inhibitors against the 11β-HSD1 enzyme.

Objective: To determine the IC50 value of a test compound against 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

[3H]-cortisone (radiolabeled substrate)

-

NADPH (cofactor)

-

Scintillation fluid

-

96-well plates

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl with EDTA and glycerol)

-

Stop solution (e.g., a solution containing unlabeled cortisone and cortisol)

-

High-performance liquid chromatography (HPLC) system with a radiodetector or a scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.

-

Initiate the enzymatic reaction by adding the recombinant 11β-HSD1 enzyme.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Start the substrate conversion by adding [3H]-cortisone.

-

Continue the incubation at 37°C.

-

Terminate the reaction by adding the stop solution.

-

Separate the substrate ([3H]-cortisone) from the product ([3H]-cortisol) using HPLC with an in-line radiodetector. Alternatively, use a method like solid-phase extraction followed by scintillation counting.

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.

In Vivo Pharmacokinetic Study in Preclinical Species

This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in animal models.

Objective: To determine the pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion) of this compound.

Species: Rat, dog, or cynomolgus monkey.

Procedure:

-

House the animals under standard laboratory conditions with access to food and water.

-

Administer this compound via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

-

Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to obtain plasma.

-

Extract the analyte (this compound and potentially its enantiomer and metabolites) from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of the analyte in the plasma extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Plot the plasma concentration versus time data.

-

Calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Caption: General workflow for an in vivo pharmacokinetic study.

Conclusion

This compound is the less potent enantiomer of the clinical candidate BMS-816336, a selective 11β-HSD1 inhibitor. Understanding the distinct pharmacological properties of each enantiomer and their interconversion in vivo is critical for the comprehensive evaluation of BMS-816336 as a therapeutic agent. The experimental protocols provided herein offer a foundation for the continued investigation of this and other novel 11β-HSD1 inhibitors.

A Comparative Analysis of BMS-816336 Racemate and Enantiopure (R)-BMS-816336: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the racemic mixture of BMS-816336 and its enantiopure (R)- and (S)-forms, potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, and its inhibition is a promising therapeutic strategy for type 2 diabetes and other metabolic disorders. This document details the pharmacological properties, experimental protocols for their evaluation, and the underlying signaling pathways. Quantitative data are presented in tabular format for clear comparison, and key experimental and logical workflows are visualized using diagrams.

Introduction

BMS-816336 is a novel, orally bioavailable inhibitor of 11β-HSD1.[1][2] The enzyme 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, thereby amplifying local glucocorticoid action.[3] Elevated intracellular cortisol levels are associated with insulin resistance, visceral obesity, and other features of the metabolic syndrome. By inhibiting 11β-HSD1, BMS-816336 reduces local cortisol concentrations, offering a targeted therapeutic approach.

BMS-816336 possesses a chiral center, leading to the existence of two enantiomers: (S)-BMS-816336 and (R)-BMS-816336. The commercially available clinical candidate, BMS-816336, is the (S)-enantiomer.[1][4] This guide will compare the pharmacological profile of the racemate with the individual enantiomers, providing a detailed understanding of their structure-activity relationship.

Pharmacological Data

The inhibitory potency of the BMS-816336 racemate and its individual enantiomers against 11β-HSD1 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency (IC50) against 11β-HSD1

| Compound | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Cynomolgus Monkey 11β-HSD1 IC50 (nM) |

| BMS-816336 Racemate | 10[1][2] | 68[1][2] | Not Reported |

| (S)-BMS-816336 (BMS-816336) | 3.0[1][5] | Not Reported | Not Reported |

| This compound | 14.5[6][7][8] | 50.3[6][7][8] | 16[6][7][8] |

Note: (S)-BMS-816336 is the designated clinical candidate, BMS-816336.

Table 2: In Vivo Efficacy (ED50)

| Compound | Species | Model | ED50 (mg/kg) |

| (S)-BMS-816336 (BMS-816336) | Cynomolgus Monkey | Acute Pharmacodynamic Effect | 0.12[1][4] |

| (S)-BMS-816336 (BMS-816336) | Mouse | Diet-Induced Obese (DIO) | 8.6[3] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In Vitro 11β-HSD1 Inhibition Assay

The inhibitory activity of BMS-816336 and its analogs is determined using a biochemical assay that measures the conversion of cortisone to cortisol by recombinant human 11β-HSD1.

Protocol:

-

Enzyme Preparation: Recombinant human 11β-HSD1 is expressed and purified from a suitable expression system (e.g., HEK293 cells).

-

Reaction Mixture: The assay is typically performed in a 384-well plate format. Each well contains:

-

Recombinant 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

A buffer solution (e.g., potassium phosphate buffer, pH 7.4)

-

The test compound (BMS-816336 racemate or enantiomer) at varying concentrations.

-

-

Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes).

-

Detection: The amount of cortisol produced is quantified. A common method is a competitive homogeneous time-resolved fluorescence (HTRF) assay, where a labeled cortisol conjugate competes with the cortisol produced in the reaction for binding to an anti-cortisol antibody.[9]

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Chiral Separation of BMS-816336 Enantiomers

The separation of the (R)- and (S)-enantiomers of BMS-816336 is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

General Protocol:

-

Chiral Stationary Phase (CSP): A column with a chiral stationary phase is used. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for the separation of a wide range of chiral compounds.[8][10]

-

Mobile Phase: A suitable mobile phase, often a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is used to elute the compounds. The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is typically used to monitor the elution of the enantiomers.

-

Fraction Collection: The separated enantiomers can be collected for further analysis and characterization.

Signaling Pathways and Experimental Workflows

11β-HSD1 Signaling Pathway

The following diagram illustrates the mechanism of action of 11β-HSD1 and the point of intervention for BMS-816336.

Caption: 11β-HSD1 signaling pathway and inhibition by BMS-816336.

Drug Discovery and Development Workflow

The following diagram outlines a typical workflow for the discovery and development of a chiral drug candidate like BMS-816336.

Caption: Chiral drug discovery and development workflow.

Discussion

The data presented clearly demonstrate that the inhibitory activity of BMS-816336 resides primarily in the (S)-enantiomer. (S)-BMS-816336 is approximately 3.3-fold more potent than the racemate and 4.8-fold more potent than the (R)-enantiomer against human 11β-HSD1.[1][2][5][6][7][8] This significant difference in potency underscores the importance of stereochemistry in the interaction of BMS-816336 with the active site of the 11β-HSD1 enzyme.

The selection of the enantiopure (S)-BMS-816336 as the clinical candidate is a common strategy in drug development.[1][4] Administering the more active enantiomer allows for a lower therapeutic dose, potentially reducing the risk of off-target effects and metabolic burden associated with the less active or inactive enantiomer.

The in vivo studies with (S)-BMS-816336 confirm its potent and orally bioavailable nature, with significant pharmacodynamic effects observed in both non-human primates and rodent models of metabolic disease.[1][3][4]

Conclusion

This technical guide has provided a detailed comparison of the BMS-816336 racemate and its enantiopure forms. The (S)-enantiomer, BMS-816336, is a highly potent and selective inhibitor of 11β-HSD1 and has been advanced into clinical development for the treatment of type 2 diabetes and other metabolic disorders. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers in the field of metabolic disease and drug discovery. The clear stereochemical preference for the (S)-enantiomer highlights the critical role of chiral chemistry in modern drug design and development.

References

- 1. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Clinical Candidate 2-((2<i>S</i>,6<i>S</i>)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3′-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor | CiNii Research [cir.nii.ac.jp]

- 6. Discovery of Clinical Candidate 2-((2S,6 S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (Journal Article) | OSTI.GOV [osti.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 10. asianpubs.org [asianpubs.org]

Adamantyl Acetamide Derivatives as Potent and Selective 11β-HSD1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of adamantyl acetamide derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The inhibition of this enzyme is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity. This document summarizes the quantitative inhibitory data, details the experimental protocols for inhibitor characterization, and visualizes key concepts including the relevant signaling pathway, experimental workflows, and structure-activity relationships (SAR).

Introduction to 11β-HSD1 Inhibition

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an intracellular enzyme that plays a crucial role in regulating glucocorticoid activity at the tissue level. It primarily functions as an NADPH-dependent reductase, converting inactive cortisone to the active glucocorticoid, cortisol.[1] This enzymatic activity is highly expressed in key metabolic tissues, including the liver and adipose tissue.[1] Elevated intracellular cortisol levels have been implicated in the pathophysiology of various metabolic disorders, including insulin resistance, dyslipidemia, and obesity.[1][2] Consequently, the selective inhibition of 11β-HSD1 has emerged as an attractive therapeutic target for the treatment of these conditions.

Adamantyl acetamide derivatives have been identified as a promising class of potent and selective 11β-HSD1 inhibitors.[1][2][3] The bulky, lipophilic adamantyl group is a key pharmacophore that can effectively occupy a hydrophobic pocket in the active site of the enzyme.[1] This guide delves into the specifics of this class of compounds, providing the necessary technical details for researchers in the field.

Quantitative Inhibitory Data

The inhibitory potency of a range of adamantyl acetamide and related adamantyl derivatives against human 11β-HSD1 has been evaluated, primarily through cell-based assays using HEK-293 cells transfected with the human HSD11B1 gene.[1] The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the potency of these inhibitors. A lower IC50 value indicates a more potent inhibitor.

The following tables summarize the IC50 values for various adamantyl acetamide and carboxamide derivatives, highlighting the impact of different substituents on their inhibitory activity.

Table 1: Adamantyl Carboxamide and Acetamide Derivatives as 11β-HSD1 Inhibitors [1]

| Compound | R Group | Ar Group | IC50 (nM) |

| 3 | H | 2-thiophenyl | 247 |

| 4 | Me | 2-thiophenyl | 308 |

| 6 | H | 3-methyl-2-thiophenyl | 260 |

| 15 | H | 1-methyl-1H-pyrrol-2-yl | 114 |

| 33 | H | 2-furanyl | 66% inhibition @ 1µM |

| 34 | H | 3-furanyl | 24% inhibition @ 1µM |

| 35 | Me | 2-furanyl | >1000 |

| 36 | Me | 3-furanyl | 68% inhibition @ 1µM |